molecular formula C19H20ClFN2O2 B5381577 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide

2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide

Cat. No. B5381577
M. Wt: 362.8 g/mol
InChI Key: OFZMPQRDINDSGR-UHFFFAOYSA-N
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Description

2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide, also known as CFM-2, is a small molecule compound that has been widely studied for its potential use in treating various diseases.

Mechanism of Action

2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including histone deacetylases, protein kinases, and proteasomes. 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide also modulates the activity of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. Additionally, 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been shown to induce autophagy and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, protecting against neuronal damage, and improving cognitive function. 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various diseases. However, one limitation of using 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide is its potential toxicity and off-target effects, which can affect the accuracy of experimental results.

Future Directions

There are several future directions for research on 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide. One area of focus is the development of more potent and selective analogs of 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide for use in treating various diseases. Another area of focus is the investigation of the potential use of 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide and its potential for use in various disease models.

Synthesis Methods

2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide is synthesized using a multi-step process that involves the reaction of 4-chloro-2-fluoroaniline with 4-(4-morpholinyl)benzaldehyde, followed by the addition of acetic anhydride and acetic acid. The final product is obtained through recrystallization and purification using column chromatography.

Scientific Research Applications

2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation research has shown that 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O2/c20-16-4-3-15(18(21)12-16)11-19(24)22-13-14-1-5-17(6-2-14)23-7-9-25-10-8-23/h1-6,12H,7-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZMPQRDINDSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNC(=O)CC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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